molecular formula C15H15NO5S B2552355 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate CAS No. 865611-67-2

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate

Cat. No.: B2552355
CAS No.: 865611-67-2
M. Wt: 321.35
InChI Key: FSXMZMPRABUIGB-UHFFFAOYSA-N
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Description

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a 2,3,5-trimethylphenyl group attached to a 3-nitrobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate typically involves the reaction of 2,3,5-trimethylphenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,3,5-Trimethylphenol+3-Nitrobenzenesulfonyl chloride2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate+HCl\text{2,3,5-Trimethylphenol} + \text{3-Nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3,5-Trimethylphenol+3-Nitrobenzenesulfonyl chloride→2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids or aldehydes under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Corresponding sulfonate esters or amides.

    Reduction: 2,3,5-Trimethylphenyl 3-aminobenzenesulfonate.

    Oxidation: 2,3,5-Trimethylbenzoic acid derivatives.

Scientific Research Applications

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylphenol: A precursor in the synthesis of 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate.

    3-Nitrobenzenesulfonyl Chloride: Another precursor used in the synthesis.

    2,3,5-Trimethylphenyl 4-nitrobenzenesulfonate: A structural isomer with the nitro group in a different position.

Uniqueness

This compound is unique due to the specific positioning of the nitro and sulfonate groups, which can influence its reactivity and interaction with other molecules. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable tool in scientific research.

Properties

IUPAC Name

(2,3,5-trimethylphenyl) 3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-7-11(2)12(3)15(8-10)21-22(19,20)14-6-4-5-13(9-14)16(17)18/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXMZMPRABUIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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